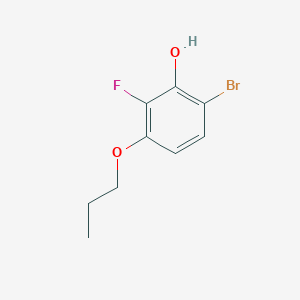

6-Bromo-2-fluoro-3-propoxyphenol

Description

6-Bromo-2-fluoro-3-propoxyphenol is a halogenated phenolic compound featuring bromo, fluoro, and propoxy substituents on an aromatic ring. Such halogenated phenols are critical intermediates in organic synthesis, particularly in pharmaceutical and materials science research. Their reactivity is influenced by the electronic effects of substituents, with bromine and fluorine modulating electrophilic substitution patterns and the propoxy group contributing steric bulk and lipophilicity.

Propriétés

Formule moléculaire |

C9H10BrFO2 |

|---|---|

Poids moléculaire |

249.08 g/mol |

Nom IUPAC |

6-bromo-2-fluoro-3-propoxyphenol |

InChI |

InChI=1S/C9H10BrFO2/c1-2-5-13-7-4-3-6(10)9(12)8(7)11/h3-4,12H,2,5H2,1H3 |

Clé InChI |

KYUWVNJLHQSFCB-UHFFFAOYSA-N |

SMILES canonique |

CCCOC1=C(C(=C(C=C1)Br)O)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the electrophilic bromination of phenol using a brominating reagent such as aluminum bromide (AlBr3) in the presence of a suitable solvent . The fluorination can be achieved using a fluorinating agent like Selectfluor. The propoxy group is introduced through an etherification reaction using propyl bromide and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 6-Bromo-2-fluoro-3-propoxyphenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-2-fluoro-3-propoxyphenol can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the propoxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of dehalogenated or modified propoxy derivatives.

Applications De Recherche Scientifique

6-Bromo-2-fluoro-3-propoxyphenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 6-Bromo-2-fluoro-3-propoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The propoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 6-Bromo-2-fluoro-3-propoxyphenol with key analogs from the evidence, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of Halogenated Aromatic Compounds

Key Findings:

Substituent Effects on Reactivity: Propoxy vs. Methoxy/Methyl: The propoxy group in 6-Bromo-2-fluoro-3-propoxyphenol introduces greater steric hindrance and lipophilicity compared to methoxy or methyl substituents. This may reduce reaction rates in cross-coupling but improve membrane permeability in bioactive molecules . Fluorine vs. Chlorine: Fluorine's strong electron-withdrawing effect deactivates the aromatic ring more than chlorine, directing electrophilic attacks to specific positions (e.g., para to fluorine in certain cases) .

Functional Group Influence: Boronic Acid vs. Phenol: Boronic acids (e.g., 6-Bromo-2-fluoro-3-propoxyphenylboronic acid) are pivotal in Suzuki-Miyaura reactions, whereas phenolic hydroxyl groups may participate in hydrogen bonding or serve as protecting groups in multistep syntheses . Stability: Boronic acids in the evidence are noted for room-temperature stability, whereas phenols may require protection from oxidation under similar conditions .

Applications: Pharmaceutical Intermediates: Bromo-fluoro-phenylboronic acids are widely used in API (Active Pharmaceutical Ingredient) synthesis, while phenolic analogs may serve as precursors for antiviral or anticancer agents . Material Science: Methyl and methoxy derivatives exhibit tunable electronic properties for OLEDs or conductive polymers, whereas propoxy-substituted compounds could enhance thermal stability .

Activité Biologique

6-Bromo-2-fluoro-3-propoxyphenol is a phenolic compound characterized by the presence of bromine and fluorine atoms, along with a propoxy group attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 249.08 g/mol. This compound has garnered attention in various fields due to its potential biological activity and applications in medicinal chemistry, materials science, and biochemical studies.

The biological activity of 6-Bromo-2-fluoro-3-propoxyphenol is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine can enhance its binding affinity, while the propoxy group may improve solubility and bioavailability. Such interactions may modulate enzymatic activity or influence receptor signaling pathways.

Case Studies and Research Findings

-

Medicinal Chemistry Applications :

- Research indicates that phenolic compounds similar to 6-Bromo-2-fluoro-3-propoxyphenol can act as inhibitors for various enzymes, including cyclooxygenases (COXs) and lipoxygenases (LOXs), which are involved in inflammatory processes. A study demonstrated that modifications in the alkoxy groups significantly affect the inhibitory potency against COX enzymes, suggesting that 6-Bromo-2-fluoro-3-propoxyphenol may exhibit similar properties .

-

Antimicrobial Activity :

- A comparative study on phenolic compounds revealed that derivatives with halogen substitutions exhibit enhanced antimicrobial properties. The presence of bromine and fluorine in 6-Bromo-2-fluoro-3-propoxyphenol could potentially increase its efficacy against bacterial strains, making it a candidate for further investigation in antimicrobial drug development .

-

Biochemical Assays :

- In biochemical assays, 6-Bromo-2-fluoro-3-propoxyphenol has been utilized as a probe to study enzyme kinetics and protein interactions. Its unique chemical structure allows researchers to explore enzyme-substrate dynamics effectively, providing insights into metabolic pathways relevant to disease states .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 6-Bromo-2-fluoro-3-methoxyphenol | C9H10BrF O2 | Moderate COX inhibition; potential anti-inflammatory |

| 6-Bromo-2-fluoro-3-isopropoxyphenol | C9H10BrF O2 | High binding affinity for specific receptors |

| 6-Bromo-2-fluoro-3-propoxyphenol | C9H10BrF O2 | Potential antimicrobial activity; enzyme inhibitor |

Synthesis and Production

The synthesis of 6-Bromo-2-fluoro-3-propoxyphenol typically involves multiple steps starting from readily available precursors. A common method includes the bromination of 2-fluoro-3-propoxyphenol using bromine or a brominating agent under controlled conditions. The reaction is often conducted in organic solvents like dichloromethane at low temperatures to minimize side reactions .

Industrial Production Methods

For industrial applications, optimization for higher yields and purity is essential. Continuous flow reactors and automated systems are commonly employed to ensure consistent quality. Advanced purification techniques such as recrystallization and chromatography are also utilized to enhance production efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.